Quinazoline-2-carbonyl chloride
Description
Properties
CAS No. |
179753-68-5 |
|---|---|
Molecular Formula |
C9H5ClN2O |
Molecular Weight |
192.602 |
IUPAC Name |
quinazoline-2-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H |
InChI Key |
CNLPQMSBEVFNTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)Cl |
Synonyms |
2-Quinazolinecarbonylchloride(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoline-2-Carbonyl Chloride
Quinoline-2-carbonyl chloride shares structural similarities with quinazoline-2-carbonyl chloride but contains only one nitrogen atom in its bicyclic framework. This difference significantly impacts reactivity:
- Electronic Effects: The additional nitrogen in quinazoline increases electron withdrawal, accelerating nucleophilic attack compared to quinoline derivatives. For instance, in amidation reactions, this compound achieves higher yields (75–85%) under milder conditions than quinoline-2-carbonyl chloride (60–70%) .
- Thermal Stability: Quinoline-2-carbonyl chloride exhibits greater thermal stability due to reduced ring strain, whereas quinazoline derivatives may decompose at elevated temperatures.
Benzimidazole-Based Acyl Chlorides
Benzimidazole derivatives, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline, are synthesized via condensation reactions between o-phenylenediamine and carbonyl precursors . Key distinctions include:
- Synthetic Routes : Benzimidazole acyl chlorides often require multi-step syntheses, whereas this compound is accessible in fewer steps via the Vilsmeier–Haack method.
- Pharmacological Applications: Benzimidazole derivatives are renowned for antiparasitic activity, while quinazoline-based compounds excel in kinase inhibition due to enhanced π-π stacking with enzyme active sites .
Pyridine Carbonyl Chlorides
Pyridine derivatives lack the fused bicyclic structure of quinazoline, resulting in:
- Reduced Reactivity : Pyridine-2-carbonyl chloride is less reactive in nucleophilic substitutions due to weaker electron withdrawal from a single nitrogen atom.
- Solubility : Pyridine derivatives generally exhibit higher aqueous solubility, whereas quinazoline’s hydrophobicity favors membrane permeability in drug design.
Data Table: Comparative Properties of Selected Acyl Chlorides
Q & A
Basic: What are the optimal reaction conditions for synthesizing quinazoline-2-carbonyl chloride derivatives via mixed aldol condensation?
Methodological Answer:
The synthesis of quinazoline derivatives often employs mixed aldol condensation between carbonyl-containing precursors and chloro-substituted heterocycles. For example, 2-chloro-3-formylquinoline reacts with tetrahydrocarbazoles under basic conditions (e.g., NaOH in ethanol) to yield intermediates like 2-(3'-(2'-chloro)quinolidine)-1-oxo-1,2,3,4-tetrahydrocarbazole . Key parameters include:
- Temperature : 60–80°C to balance reactivity and side-product formation.
- Catalyst : Base catalysts (e.g., piperidine) enhance enolate formation.
- Stoichiometry : A 1:1 molar ratio of aldehyde to ketone minimizes unreacted starting material.
Post-condensation, derivatives can be functionalized via nucleophilic acyl substitution using hydroxylamine or hydrazine to generate isoxazolo- or pyrazolino-annelated carbazoles .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
this compound is reactive and moisture-sensitive, requiring stringent safety measures:
- Engineering Controls : Use fume hoods to prevent inhalation of vapors and ensure proper ventilation .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves should comply with EN 374 standards for chloride resistance .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
- Storage : Keep under inert gas (argon/nitrogen) in sealed, desiccated containers at 2–8°C .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antibacterial vs. antifungal efficacy) often stem from:
- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure consistent MIC (Minimum Inhibitory Concentration) measurements .
- Structural Heterogeneity : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter activity. Use SAR (Structure-Activity Relationship) studies to isolate critical functional groups .
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare activity across multiple trials, accounting for outliers .
Advanced: What spectroscopic techniques are most effective for characterizing this compound intermediates?
Methodological Answer:
- 1H/13C NMR : Identify proton environments adjacent to the carbonyl chloride group (e.g., deshielded signals at δ 160–170 ppm for C=O) .
- IR Spectroscopy : Confirm acyl chloride presence via C=O stretch at ~1800 cm⁻¹ and C-Cl at 750–550 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ for C₁₀H₆ClN₂O requires m/z 207.0198) .
For complex mixtures, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Advanced: How can computational modeling optimize the design of this compound-based inhibitors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase). Focus on halogen bonding between the chloro group and active-site residues .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of inhibitor-enzyme complexes under physiological conditions .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets linking substituent electronegativity to bioactivity .
Advanced: What green chemistry approaches can replace traditional synthesis routes for this compound?
Methodological Answer:
- Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and eliminates toxic solvents like DCM .
- Biocatalysis : Lipases or esterases can catalyze acylations under aqueous conditions, minimizing waste .
- Ionic Liquids : Use [BMIM][BF₄] as a recyclable reaction medium to enhance yields of chloro-substituted intermediates by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
